molecular formula C17H11Cl3N2OS B15098625 2-chloro-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide

2-chloro-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B15098625
M. Wt: 397.7 g/mol
InChI Key: KKGOCRRTJSXDIB-UHFFFAOYSA-N
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Description

2-chloro-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound with the molecular formula C17H11Cl3N2OS It is characterized by the presence of a thiazole ring, a benzamide group, and multiple chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2,4-dichlorobenzylamine in the presence of a base, such as triethylamine, to form the intermediate 2-chloro-N-(2,4-dichlorobenzyl)benzamide. This intermediate is then reacted with 2-aminothiazole under reflux conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The presence of the thiazole ring and chlorine atoms may contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of multiple chlorine atoms, which may enhance its biological activity and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C17H11Cl3N2OS

Molecular Weight

397.7 g/mol

IUPAC Name

2-chloro-N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C17H11Cl3N2OS/c18-11-6-5-10(15(20)8-11)7-12-9-21-17(24-12)22-16(23)13-3-1-2-4-14(13)19/h1-6,8-9H,7H2,(H,21,22,23)

InChI Key

KKGOCRRTJSXDIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)CC3=C(C=C(C=C3)Cl)Cl)Cl

Origin of Product

United States

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